7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.: 61139-81-9
VCID: VC20373879
InChI: InChI=1S/C5H5N5/c1-4-7-5-8-6-2-3-10(5)9-4/h2-3H,1H3
SMILES:
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol

7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

CAS No.: 61139-81-9

Cat. No.: VC20373879

Molecular Formula: C5H5N5

Molecular Weight: 135.13 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine - 61139-81-9

Specification

CAS No. 61139-81-9
Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
IUPAC Name 7-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
Standard InChI InChI=1S/C5H5N5/c1-4-7-5-8-6-2-3-10(5)9-4/h2-3H,1H3
Standard InChI Key MVAOVTLFJYAKCC-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C=CN=NC2=N1

Introduction

7-Methyl- triazolo[5,1-c] triazine is a heterocyclic compound characterized by its complex structure, which incorporates multiple triazole rings. This compound is of significant interest due to its unique chemical properties and potential biological activities. The molecular formula of 7-Methyl- triazolo[5,1-c] triazine is not explicitly provided in the available literature, but its molecular weight is approximately 150.14 g/mol.

Synthesis Methods

The synthesis of 7-Methyl- triazolo[5,1-c] triazine can be achieved through various methods, although specific details are not well-documented in the literature. Generally, the synthesis of similar heterocyclic compounds involves cyclization reactions starting from suitable precursors, often facilitated by bases and conducted at elevated temperatures.

Related Compounds

Several compounds share structural similarities with 7-Methyl- triazolo[5,1-c] triazine. These include:

Compound NameMolecular FormulaUnique Features
5-Chloro-7-methyl- triazolo[1,5-a]pyridineContains chlorine; potential antimicrobial activity.
7-Methyl- triazolo[1,5-a]pyridin-6-amineAmino group enhances solubility; studied for anticancer effects.
6H- triazolo[5,1-c] triazin-4-oneContains an oxygen atom; known for diverse biological activities.

Comparison with Similar Compounds

A closely related compound, 7-Methyl-6H- triazolo[5,1-c] triazin-4-one, has a molecular formula of C5H5N5O and a molecular weight of approximately 151.13 g/mol. This compound is recognized for its potential as a c-Met kinase inhibitor, which plays a role in cancer cell proliferation.

Future Research Directions

Future research on 7-Methyl- triazolo[5,1-c] triazine should focus on elucidating its detailed chemical structure, exploring its synthesis methods, and investigating its biological activities. This could involve studying its interactions with biological targets and assessing its potential applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator